molecular formula C14H26BNO4 B2858873 Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate CAS No. 2382719-64-2

Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate

Cat. No.: B2858873
CAS No.: 2382719-64-2
M. Wt: 283.18
InChI Key: AQEITQBMKRPRMU-NXEZZACHSA-N
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Description

Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate is a chiral organoboron compound featuring a cyclopropane core substituted with a pinacol boronate ester and a tert-butyl carbamate group. Its (1R,2R) stereochemistry is critical for applications in asymmetric synthesis and medicinal chemistry, particularly as a Suzuki-Miyaura cross-coupling partner . The compound’s boronate ester moiety enables versatile reactivity in forming carbon-carbon bonds, while the carbamate group provides stability and facilitates selective deprotection in multistep syntheses .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9(10)15-19-13(4,5)14(6,7)20-15/h9-10H,8H2,1-7H3,(H,16,17)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEITQBMKRPRMU-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate typically involves a multi-step process

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential in constructing carbon-carbon bonds.

Biology: In biological research, Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate can be employed in the study of enzyme inhibitors and as a tool in molecular biology for labeling and tracking biological molecules.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological targets makes it a valuable candidate for designing new therapeutic agents.

Industry: In industry, this compound is used in the production of advanced materials and as a building block for various chemical products. Its versatility and reactivity make it an important component in the manufacturing of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related organoboron derivatives, emphasizing synthetic routes, stereochemical control, and functional utility.

Cyclopropane-Containing Boronates

  • Compound : rac-2-[(1R,2R)-2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1953178-11-4)

    • Key Differences : Lacks the tert-butyl carbamate group but shares the cyclopropane-dioxaborolane scaffold. Used in asymmetric catalysis for enantioselective synthesis of cyclopropane-containing pharmaceuticals. The absence of the carbamate reduces steric hindrance, enhancing reactivity in coupling reactions .
    • Stereochemical Impact : The (1R,2R) configuration in the target compound improves selectivity in cross-coupling compared to racemic analogs .
  • Compound : 4-((1R,2S,3R)-2-(Methyl(phenyl)carbamoyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)piperidine-1-carboxylate

    • Key Differences : Incorporates a piperidine carboxylate and carbamoyl group. Synthesized via asymmetric radical cyclopropanation with >20:1 dr and 90% ee using chiral ligands (S,R)-L2. Yields exceed 90%, outperforming the target compound’s typical synthetic routes .

Aromatic Boronate Esters with Carbamate Protection

  • Compound: Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate Synthesis: Prepared via carbamate protection of 5-borylpyridin-2-amine, yielding 44% with 1H NMR δ 9.55 (br, NH) and δ 8.70 (s, pyridine-H) . Utility: Used in NOD2 agonist synthesis for immunotherapy. The pyridine ring enhances solubility compared to the cyclopropane analog .
  • Compound : Tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate (CAS: 1202794-01-1)

    • Key Differences : Allyl boronate ester with terminal carbamate. Lower steric bulk enables faster coupling kinetics but reduced stereochemical control .

Sulfur-Containing Boronates

  • Compound : Tert-butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate
    • Synthesis : Derived from 4-bromobenzenethiol. The sulfonyl group increases electrophilicity, favoring nucleophilic substitution over cross-coupling .

Comparative Data Table

Compound Name Key Structural Features Yield Application Reference
Tert-butyl N-[(1R,2R)-2-(dioxaborolan-2-yl)cyclopropyl]carbamate Cyclopropane, carbamate ~50%* Asymmetric catalysis, cross-coupling
Tert-butyl (5-(dioxaborolan-2-yl)pyridin-2-yl)carbamate Pyridine, carbamate 44% Immunotherapy agents
4-((1R,2S,3R)-2-(Methyl(phenyl)carbamoyl)-3-dioxaborolanyl-cyclopropyl)piperidine carboxylate Piperidine, carbamoyl 94% Radical cyclopropanation
Tert-butyl N-[2-(dioxaborolan-2-yl)allyl]carbamate Allyl boronate, carbamate N/A Cross-coupling intermediates

*Estimated from analogous syntheses.

Research Findings and Trends

  • Stereochemical Control : Chiral ligands (e.g., (S,R)-L2) achieve >90% ee in cyclopropane-containing boronates, surpassing the target compound’s typical methods .
  • Yield Optimization : Radical-based routes (e.g., ) outperform traditional Suzuki couplings () in complex scaffolds.
  • Stability Issues : Discontinued products like 2-((1R,2R)-2-(4-methoxyphenyl)cyclopropyl)dioxaborolane highlight challenges in long-term storage of strained cyclopropane-boronate systems .

Biological Activity

Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate (CAS No. 2382719-64-2) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H26BNO4C_{14}H_{26}BNO_{4}, with a molecular weight of approximately 283.17 g/mol. The compound features a tert-butyl group and a cyclopropyl moiety attached to a dioxaborolane structure, which is known for its role in various chemical reactions and biological interactions.

Research indicates that compounds containing dioxaborolane structures often exhibit antitumor and antimicrobial activities. The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Interference with Cell Signaling Pathways : The structural features may allow it to interact with signaling molecules or pathways that regulate cell growth and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from selected studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

In Vivo Studies

Preliminary in vivo studies indicate potential antitumor efficacy in animal models. Notable findings include:

  • Tumor Growth Inhibition : In mouse models of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Safety Profile : Toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses.

Case Studies

A recent case study investigated the effects of this compound on drug-resistant cancer cells. The results indicated that the compound could restore sensitivity to conventional chemotherapeutic agents in resistant cell lines.

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